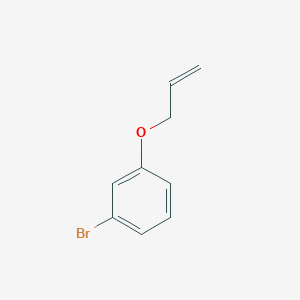

Allyl m-bromophenyl ether

Description

Significance of Allyl Aryl Ether Scaffolds in Organic Synthesis

The allyl aryl ether scaffold is a versatile and valuable structural motif in the field of organic synthesis. frontiersin.org Its significance stems from its dual role as both a stable protecting group for phenols and a reactive precursor for constructing more complex molecular architectures. organic-chemistry.orgbenthamopenarchives.com Ethers are commonly used as protecting groups for hydroxyl functions, and the allyl group, in particular, offers stability under a range of acidic and basic conditions, allowing for selective manipulations at other parts of a molecule. organic-chemistry.orgbenthamopenarchives.com

The utility of allyl aryl ethers extends far beyond simple protection. They are key substrates in powerful carbon-carbon bond-forming reactions. wikipedia.org The allylic double bond can be activated by transition metal catalysts, such as palladium, to facilitate a variety of transformations. organic-chemistry.org Furthermore, these compounds are central to the synthesis of therapeutically relevant scaffolds and are precursors for creating substituted phenols and heterocyclic systems like dihydrobenzofurans. frontiersin.orgclockss.org The development of efficient methods to synthesize and modify allyl aryl ethers is an active area of research, driven by the need to create diverse and complex molecules for applications in materials science and medicinal chemistry. frontiersin.orgnih.gov

The synthesis of allyl aryl ethers is often achieved through the Williamson ether synthesis, a straightforward and reliable method involving the reaction of a phenoxide with an allyl halide, such as allyl bromide. medjchem.comwikipedia.org For instance, Allyl m-bromophenyl ether can be prepared by treating m-bromophenol with allyl bromide in the presence of a base like potassium carbonate. prepchem.com

Historical Context of Key Transformations Involving Allyl Aryl Ethers

The most historically significant transformation involving allyl aryl ethers is the Claisen rearrangement. wikipedia.orglibretexts.org Discovered in 1912 by German chemist Rainer Ludwig Claisen, this reaction was the first recorded example of a prepchem.comprepchem.com-sigmatropic rearrangement. libretexts.orgnumberanalytics.com In its classic form, the aromatic Claisen rearrangement involves heating an allyl aryl ether, causing the allyl group to migrate from the oxygen atom to the ortho position of the aromatic ring, yielding an o-allylphenol. libretexts.org

The reaction proceeds through a concerted, intramolecular mechanism via a highly ordered, six-membered cyclic transition state. wikipedia.orglibretexts.org This mechanism was confirmed by labeling experiments; when an allyl phenyl ether with a ¹⁴C label on the terminal carbon of the allyl group was rearranged, the product showed the label exclusively on the carbon atom bonded to the ring. libretexts.org Initially, the rearrangement forms a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol (B47542) product. libretexts.org

The discovery of the Claisen rearrangement provided chemists with a powerful tool for carbon-carbon bond formation and has been instrumental in the synthesis of natural products and other complex organic molecules. benthamopenarchives.comnumberanalytics.com Over the decades, numerous variations of the reaction have been developed, expanding its scope and utility. These include the Eschenmoser-Claisen (1964) and Ireland-Claisen rearrangements, which allow the transformation to occur under milder conditions and with greater stereochemical control. wikipedia.orglibretexts.org The thermal rearrangement of substituted allyl aryl ethers, such as Allyl 3-chlorophenyl ether and Allyl 3-bromophenyl ether, has been shown to produce a mixture of regioisomeric allylated phenols and cyclized dihydrobenzofurans. clockss.org Specifically, heating Allyl m-bromophenyl ether results in the formation of 2-allyl-3-bromophenol (B1655730) as a key intermediate, which can then undergo further transformations. clockss.orgprepchem.com

Table 2: Key Transformations and Discoveries

| Transformation | Discoverer | Year | Description |

|---|---|---|---|

| Claisen Rearrangement | Rainer Ludwig Claisen | 1912 | A prepchem.comprepchem.com-sigmatropic rearrangement of an allyl aryl ether to an o-allylphenol upon heating. libretexts.orgnumberanalytics.com |

| Eschenmoser-Claisen | Albert Eschenmoser | 1964 | A variation that converts allylic alcohols into γ,δ-unsaturated amides. wikipedia.orglibretexts.org |

| Bellus-Claisen | Daniel Bellus | 1979 | Reaction of allylic ethers, amines, or thioethers with ketenes to yield γ,δ-unsaturated products. wikipedia.orglibretexts.org |

| Ireland-Claisen | Robert E. Ireland | - | Reaction of an allylic carboxylate with a strong base to give a γ,δ-unsaturated carboxylic acid. wikipedia.orglibretexts.org |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXOLQLLJSDRBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292952 | |

| Record name | allyl m-bromophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41388-50-5 | |

| Record name | NSC86571 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allyl m-bromophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Allyl M Bromophenyl Ether and Analogues

Williamson Ether Synthesis Approaches

The Williamson ether synthesis remains a fundamental and widely employed method for the preparation of ethers, including Allyl m-bromophenyl ether . This reaction proceeds via an SN2 mechanism, involving a phenoxide ion and an alkyl halide.

Direct Alkylation of m-Bromophenol with Allyl Halides

The synthesis of Allyl m-bromophenyl ether can be achieved through the direct alkylation of m-bromophenol . In this reaction, the phenolic proton of m-bromophenol is first abstracted by a base to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of an allyl halide, such as allyl bromide or allyl chloride , leading to the displacement of the halide and the formation of the ether linkage. rsc.orgjk-sci.com The reaction is a classic example of nucleophilic substitution. jk-sci.com

The general scheme for the direct alkylation is as follows:

m-Bromophenol + Allyl Halide → Allyl m-bromophenyl ether + Halide Salt

The choice of allyl halide can influence the reaction rate, with allyl bromide generally being more reactive than allyl chloride due to the better leaving group ability of the bromide ion. researchcommons.org

Role of Base Catalysis in O-Allylation Reactions (e.g., Potassium Carbonate)

Base catalysis is a critical component of the Williamson ether synthesis for the O-allylation of phenols. The base's primary function is to deprotonate the phenol (B47542), generating the more nucleophilic phenoxide ion. jk-sci.comnumberanalytics.comPotassium carbonate (K2CO3) is a commonly used base for this purpose. rsc.orgiacademic.info It is a weak base, which makes it suitable for reactions where strong, harsh bases might cause side reactions. uj.ac.za

In the synthesis of Allyl m-bromophenyl ether , potassium carbonate facilitates the formation of the potassium salt of m-bromophenol . rsc.org This salt is then soluble in the reaction solvent and readily reacts with the allyl halide. rsc.org The use of bases like potassium carbonate is standard in the synthesis of aryl ethers. jk-sci.com While stronger bases like sodium hydride can also be used, potassium carbonate offers a milder and often more convenient alternative. numberanalytics.comiacademic.info In some procedures, the reaction is carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724), which helps to dissolve the reactants and facilitate the SN2 reaction. iacademic.infogoogle.com

| Base | Role in Synthesis | Typical Reaction Conditions |

| Potassium Carbonate | Deprotonates m-bromophenol to form the nucleophilic phenoxide | Used in solvents like acetone or DMF, often with heating rsc.orgiacademic.info |

| Sodium Hydride | A strong, non-nucleophilic base for complete deprotonation | Used in anhydrous solvents like THF or DMF numberanalytics.com |

Application of Allyl Bromide as an Alkylating Agent

Allyl bromide (3-bromo-1-propene) is a highly effective alkylating agent for the synthesis of Allyl m-bromophenyl ether . rsc.organr.fr As an allyl halide, it is a reactive electrophile in SN2 reactions due to the ability of the adjacent double bond to stabilize the transition state. researchcommons.org Its reaction with the m-bromophenoxide ion is a key step in forming the desired ether. rsc.org

Allyl bromide is preferred over less reactive halides like allyl chloride to ensure a higher reaction yield and faster reaction times. researchcommons.org It is a colorless to light yellow liquid that is widely used in organic synthesis to introduce the allyl functional group. researchcommons.org The reaction between m-bromophenol and allyl bromide in the presence of potassium carbonate is a well-documented method for producing Allyl m-bromophenyl ether . rsc.org

Advanced Catalytic Syntheses of Allyl Aryl Ethers

Beyond the traditional Williamson ether synthesis, advanced catalytic methods offer alternative routes to allyl aryl ethers, often with improved efficiency, selectivity, and milder reaction conditions.

Zeolite-Mediated Allylation Processes

Zeolites, which are microporous aluminosilicate (B74896) minerals, can function as solid acid or ion-exchanged catalysts in various organic transformations, including ether synthesis. google.comsciforum.net In the context of aryl ether synthesis, zeolites can facilitate the reaction between phenols and alkylating agents. While specific examples for Allyl m-bromophenyl ether are not prevalent, the principles of zeolite catalysis can be applied to the allylation of phenols.

Zeolites like Zeolite-Y, Zeolite-β, ZSM-5, and mordenite (B1173385) have been studied for their catalytic activity in acylation and alkylation of aromatic ethers. google.com For allylation, a zeolite could potentially activate the phenol or the allylating agent. For instance, metal-exchanged zeolites (e.g., Cu(I)-zeolite) have shown catalytic activity in the synthesis of biaryls from phenols, suggesting their potential utility in C-O bond formation reactions. mdpi.com The shape-selective nature of zeolites can also influence the regioselectivity of the reaction, which is a significant advantage in complex syntheses. nih.gov

| Zeolite Type | Potential Application in Allylation | Key Advantages |

| H-Zeolites (e.g., H-Beta) | Can act as a solid acid catalyst for the alkylation of phenols. researchgate.net | Reusable, easy to separate from the reaction mixture, potentially shape-selective. anr.fr |

| Metal-Exchanged Zeolites (e.g., CuI-USY) | May catalyze the C-O cross-coupling reaction between a phenol and an allyl source. mdpi.com | Can operate under mild conditions and may offer high yields and good functional group tolerance. mdpi.com |

Nanostructured Catalyst Systems in Etherification

The use of nanostructured catalysts represents a significant advancement in synthetic chemistry, offering high surface-area-to-volume ratios and unique catalytic properties. researchgate.net In the synthesis of allyl aryl ethers, various nanocatalysts have been explored to improve reaction efficiency.

For instance, nanostructured Fe/SiO₂·TiO₂ has been shown to be effective in the synthesis of allyl phenyl ether and its isomerization products. researchcommons.org Copper nanoparticles (Cu-NPs) and copper oxide nanoparticles have also been extensively studied as catalysts for Ullmann-type C-O cross-coupling reactions to form diaryl ethers, a reaction type that can be conceptually extended to the synthesis of allyl aryl ethers. rsc.org These nanocatalysts can facilitate the reaction between phenols and aryl halides under milder conditions than traditional methods. rsc.org Furthermore, supported nanocatalysts, such as palladium nanoparticles on carbon (Pd/C-O), have been developed for the synthesis of cyclohexyl ethers from phenols, demonstrating the versatility of nanocatalysis in ether formation. nih.gov Nickel nanoparticles supported on alumina (B75360) have also been reported for the coupling of phenols with aryl halides. rsc.org The potential to recycle these heterogeneous nanocatalysts makes them an attractive option for more sustainable synthetic processes. researchgate.net

| Nanocatalyst System | Application in Etherification | Research Finding |

| Fe/SiO₂·TiO₂ | Synthesis and isomerization of allyl phenyl ether. researchcommons.org | Demonstrates the feasibility of using small amounts of nanostructured catalysts for allylation. researchcommons.org |

| Copper Nanoparticles (Cu-NPs) | Ullmann-type C-O cross-coupling reactions. rsc.org | Efficient for O-arylation of phenols with aryl halides, sometimes under base-free conditions with microwave irradiation. rsc.org |

| Supported Pd Nanoparticles | Tandem hydrogenation-acetalization-hydrogenolysis of phenols. nih.gov | High yield conversion of phenols to cyclohexyl ethers, showcasing advanced catalytic routes. nih.gov |

| Alumina-Supported Nickel Nanoparticles | Coupling of phenols with aryl halides. rsc.org | Effective for etherification in aqueous potassium carbonate solution. rsc.org |

Preparative Routes for Related Allyl-Containing Bromophenyl Substrates

Synthesis of Allyl Grignard Reagents and their Application

Allylic Grignard reagents are among the most valuable organomagnesium compounds in organic synthesis due to their ready preparation and the versatility of their subsequent reactions. thieme-connect.de These reagents, with the general formula R-Mg-X where R is an allyl group and X is a halogen, are powerful nucleophiles used to form new carbon-carbon bonds. byjus.com

The most common and classical method for preparing allyl Grignard reagents is the direct oxidative addition of an allylic halide to magnesium metal turnings. thieme-connect.de This reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the reagent from reacting with moisture. thieme-connect.debyjus.com For instance, allylmagnesium bromide and allylmagnesium chloride are readily prepared from the corresponding allyl bromide or allyl chloride. thieme-connect.de To initiate the reaction, which can sometimes be sluggish, a small amount of an activator like iodine, methyl iodide, or 1,2-dibromoethane (B42909) is often added to the magnesium turnings. thieme-connect.dejove.com

A notable advancement in this area is the use of "Rieke magnesium," a highly activated form of magnesium. thieme-connect.de It is generated by the reduction of magnesium chloride with lithium in the presence of an electron carrier like naphthalene. thieme-connect.de This method allows for the formation of allylic magnesium compounds under much milder conditions. thieme-connect.de

Once formed, allyl Grignard reagents are employed in a wide array of synthetic applications. Their reaction with electrophiles like aldehydes, ketones, and esters is a fundamental transformation for creating secondary or tertiary alcohols. thieme-connect.dejove.com The reaction proceeds through a nucleophilic attack on the carbonyl carbon. jove.com They also react with conjugated dienes, typically exhibiting high regioselectivity. thieme-connect.degoogle.com Furthermore, these reagents can be used to generate other important organometallic compounds, such as allyllithium and allyltributyltin, through transmetalation reactions. orgsyn.org

| Reactants | Solvent | Conditions & Notes | Reference |

|---|---|---|---|

| Allyl Bromide, Magnesium | Diethyl Ether | Reaction initiated with a few crystals of iodine. The mixture is refluxed to ensure completion. | orgsyn.org |

| Allyl Halide (Cl or Br), Magnesium | Tetrahydrofuran (THF) | A small amount of 1,2-dibromoethane can be used to activate the magnesium. The resulting Grignard reagent is a fluid gray solution in THF. | thieme-connect.deorgsyn.org |

| Allyl Bromide, Magnesium | THF (1 M) | Reaction is stirred for 3 hours at room temperature after the addition of the allyl bromide solution. | jove.com |

| Allyl Halide, Activated Magnesium (Rieke Magnesium) | THF or 1,2-Dimethoxyethane | Allows for reagent formation under milder conditions (e.g., below -95 °C for stereochemical retention). | thieme-connect.de |

Esterification Methods for Allyl Bromophenyl Acetates

The synthesis of acetate (B1210297) esters from phenolic substrates, such as bromophenols or allyl bromophenols, is a fundamental acylation reaction in organic chemistry. These methods typically involve the reaction of the phenol's hydroxyl group with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. google.com

A direct and efficient method for this transformation is the reaction of a phenol with acetic anhydride. google.com The reaction can be catalyzed by either acids or bases. iau.ir For example, strong acid catalysts can be employed, often under reflux conditions. google.com Alternatively, the reaction proceeds well at room temperature using basic catalysts like sodium bicarbonate. researchgate.net Various other catalysts, including copper(II) tetrafluoroborate (B81430) and phosphomolybdic acid, have also been shown to effectively promote the acetylation of phenols with acetic anhydride under mild or solvent-free conditions. organic-chemistry.org

Another common route involves the use of acetyl chloride. For the synthesis of 4-bromophenyl acetate, 4-bromophenol (B116583) is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride in a solvent like methylene (B1212753) chloride. The reaction proceeds at room temperature and gives a high yield of the desired ester after purification.

Transesterification offers an alternative pathway. This method involves reacting a phenol with an acetate ester, such as ethyl acetate, in the presence of a catalyst. For example, KHSO₄ has been used to catalyze the acylation of alcohols, a reaction that can be selective even in the presence of other functional groups like phenols, demonstrating the tunability of such methods. iau.ir

To synthesize a target molecule like an allyl bromophenyl acetate, a plausible strategy would involve the initial synthesis of an allyl-substituted bromophenol, followed by the esterification of the phenolic hydroxyl group using one of the established methods described above. For instance, m-bromophenol can be allylated to form allyl 3-bromophenyl ether, which then undergoes rearrangement upon heating to yield 2-allyl-3-bromophenol (B1655730). prepchem.com This intermediate could then be acetylated using acetic anhydride and a suitable catalyst to produce 2-allyl-3-bromophenyl acetate.

| Substrate | Acylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Bromophenol | Acetyl Chloride | Aluminum chloride in methylene chloride, room temperature. | 4-Bromophenyl acetate | |

| Phenols | Acetic Anhydride | Catalytic silver triflate under mild conditions. | Corresponding Phenyl Acetate | organic-chemistry.org |

| Phenols | Acetic Anhydride | Catalytic phosphomolybdic acid, room temperature, solvent-free. | Corresponding Phenyl Acetate | organic-chemistry.org |

| Phenols | Acetic Anhydride | Dried sodium bicarbonate, room temperature. | Corresponding Phenyl Acetate | researchgate.net |

| Alkylphenols | Aqueous Acetic Acid, then Acetic Anhydride | Strong acid catalyst, reflux. | Corresponding Alkylphenyl Acetate | google.com |

Reactivity and Transformation Pathways of Allyl M Bromophenyl Ether

Pericyclic Rearrangements: The Claisen Rearrangement

The Claisen rearrangement is a powerful, thermally induced stackexchange.comstackexchange.com-sigmatropic rearrangement that transforms allyl aryl ethers into o-allylated phenols. wikipedia.orglibretexts.orglibretexts.org This concerted process involves the scission of a carbon-oxygen bond and the simultaneous formation of a carbon-carbon bond, proceeding through a cyclic, six-membered transition state. libretexts.org The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the more stable phenolic form, thereby restoring aromaticity. libretexts.orglibretexts.org

Thermalstackexchange.comstackexchange.com-Sigmatropic Rearrangement to o-Allylated Phenols

The thermal rearrangement of allyl m-bromophenyl ether serves as a key example of the aromatic Claisen rearrangement. wikipedia.orglibretexts.orgrsc.orgnih.gov Heating the ether, typically in a high-boiling solvent like N,N-dimethylaniline, initiates the stackexchange.comstackexchange.com-sigmatropic shift, leading to the formation of ortho-allylated phenol (B47542) products. prepchem.comclockss.org

In the case of allyl m-bromophenyl ether, the thermal Claisen rearrangement can theoretically yield two primary regioisomeric products: 2-allyl-3-bromophenol (B1655730) and 2-allyl-5-bromophenol (B8568045). Experimental evidence indicates that the rearrangement of allyl 3-bromophenyl ether upon heating yields a mixture of products, including allylbromophenols. clockss.org Specifically, the formation of 2-allyl-3-bromophenol has been documented as a product of this reaction. prepchem.com The reaction involves heating allyl m-bromophenyl ether, which can be synthesized from m-bromophenol and allyl bromide in the presence of a base like potassium carbonate. prepchem.comclockss.org

Regioselectivity in Substituted Allyl Aryl Ether Rearrangements

The regioselectivity of the Claisen rearrangement in meta-substituted allyl aryl ethers is a subject of considerable interest, as the substituent can direct the migrating allyl group to either of the two available ortho positions. libretexts.orglibretexts.org The electronic nature of the meta-substituent plays a crucial role in determining the preferred reaction pathway. stackexchange.comskemman.isacs.org

Studies have shown that electron-withdrawing groups at the meta-position, such as a bromine atom, tend to direct the rearrangement to the adjacent ortho position (the C2 position). wikipedia.org This preference is attributed to the electronic effects of the substituent, which influence the stability of the transition states leading to the different regioisomers. stackexchange.comacs.org In contrast, electron-donating groups at the meta-position generally favor migration to the less sterically hindered ortho position (the C6 position). skemman.is For allyl m-bromophenyl ether, the bromine substituent is electron-withdrawing, which favors the formation of the 1,2,3-trisubstituted product, 2-allyl-3-bromophenol, as a major outcome. clockss.org

| meta-Substituent | Electronic Effect | Favored Product | Reference |

|---|---|---|---|

| -Br (Bromo) | Electron-withdrawing | Ortho-product (adjacent to substituent) | wikipedia.org |

| -OCH3 (Methoxy) | Electron-donating | Para-product | wikipedia.org |

| -Cl (Chloro) | Electron-withdrawing | 1,2,3-trisubstituted product | clockss.org |

Intramolecular Cyclization to Heterocyclic Systems

The o-allylated phenols formed from the Claisen rearrangement can undergo subsequent intramolecular cyclization reactions to form various heterocyclic compounds, particularly under the thermal conditions of the rearrangement. clockss.org

The thermal rearrangement of allyl m-bromophenyl ether has been shown to produce a mixture of bromo-2,3-dihydrobenzo[b]furans alongside the allylbromophenols. libretexts.orgclockss.org These five-membered heterocyclic rings are formed through the intramolecular cyclization of the initially formed 2-allyl-bromophenols. clockss.org The reaction of allyl 3-bromophenyl ether under heating yields a mixture containing bromo-2,3-dihydrobenzo[b]furans, with the 1,2,3-trisubstituted isomers being the predominant products. clockss.org

While not directly a transformation of allyl m-bromophenyl ether, the related thermal rearrangement of aryl propargyl ethers provides a parallel pathway to six-membered heterocyclic systems. libretexts.orgclockss.org For instance, the thermal rearrangement of 3-bromophenyl propargyl ether yields a mixture of 5-bromobenzopyran and 7-bromobenzopyran, with the 5-halobenzopyran being the major product. clockss.org This reaction proceeds through an initial stackexchange.comstackexchange.com-sigmatropic rearrangement to an allenylphenol, which then cyclizes. clockss.org These findings highlight the versatility of sigmatropic rearrangements of substituted aryl ethers in the synthesis of various halogenated heterocyclic compounds.

| Starting Material | Reaction Conditions | Major Heterocyclic Product(s) | Reference |

|---|---|---|---|

| Allyl m-bromophenyl ether | Heating (160-170°C) | Bromo-2,3-dihydrobenzo[b]furans | clockss.org |

| 3-Bromophenyl propargyl ether | Heating | 5-Bromobenzopyran | clockss.org |

| 3-Chlorophenyl propargyl ether | Heating | 5-Chlorobenzopyran | clockss.org |

Catalytic Modulations of the Claisen Rearrangement

The Claisen rearrangement is a significant carbon-carbon bond-forming reaction. wikipedia.org For allyl aryl ethers, this typically involves a thieme-connect.comthieme-connect.com-sigmatropic rearrangement where the allyl group migrates from the oxygen atom to an ortho position on the aromatic ring. wikipedia.org The efficiency and outcome of this rearrangement can be significantly influenced by the use of catalysts.

Zinc has emerged as an effective catalyst for the Claisen rearrangement of allyl aryl ethers, offering a simple and efficient method to produce o-allylated phenols. benthamopenarchives.comresearchgate.net Research has demonstrated that zinc powder can catalyze this transformation under mild conditions, such as stirring in an oil bath at 55°C in a solvent like tetrahydrofuran (B95107) (THF). benthamopenarchives.com This method has been shown to provide good to excellent yields of the desired o-allyl phenols. benthamopenarchives.comresearchgate.net

A key advantage of using zinc powder is its recyclability. Studies have shown that zinc powder can be reused up to six times without a significant loss of catalytic activity, which enhances the cost-effectiveness of the process. benthamopenarchives.comresearchgate.net The optimization of reaction conditions is crucial; for instance, a molar ratio of 2.5 mmol of zinc powder to 10 mmol of allyl aryl ether has been identified as optimal for efficient reaction progress. benthamopenarchives.com

Table 1: Zinc-Catalyzed Claisen Rearrangement of Allyl Phenyl Ether benthamopenarchives.com

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Allyl phenyl ether | Zinc powder | THF | 55 | 40 | 80 |

Lewis acids are known to catalyze the Claisen rearrangement, often leading to increased reaction rates and influencing the regioselectivity of the product distribution. thieme-connect.com Various Lewis acids, including zinc chloride, ytterbium triflate (Yb(OTf)₃), and diisobutylaluminium hydride (DIBAL-H), have been studied for their effectiveness in promoting the rearrangement of allyl aryl ethers. thieme-connect.comthieme-connect.de

The choice of Lewis acid and solvent can significantly impact the reaction outcome. For example, Yb(OTf)₃ has been shown to efficiently catalyze the migration of the allyl group in acetonitrile (B52724) at reflux, primarily yielding the ortho-Claisen product. thieme-connect.com However, in some cases, both ortho and para Claisen products are formed. thieme-connect.com Deprotection of the allyl group is a common side reaction observed in these rearrangements. thieme-connect.com

DIBAL-H, typically known as a reducing agent, can also function as a Lewis acid to effect the Claisen rearrangement. thieme-connect.com When allyl aryl ethers are treated with DIBAL-H in dichloromethane, a mixture of ortho and para rearranged products can be obtained. thieme-connect.com

In the case of dihalogenated allyl phenyl ethers, Lewis acids like zinc chloride can not only accelerate the rearrangement but also promote the migration of a halogen atom. cdnsciencepub.com For instance, the rearrangement of allyl 2,6-dichlorophenyl ether in the presence of zinc chloride leads to a high proportion of 2-allyl-4,6-dichlorophenol, where a chlorine atom has migrated. cdnsciencepub.com This halogen migration is thought to occur through mechanisms involving a zinc halide bridge or an Sₙ2' pathway. cdnsciencepub.com

Table 2: Lewis Acid-Catalyzed Claisen Rearrangement of Allyl Aryl Ethers thieme-connect.com

| Allyl Aryl Ether | Lewis Acid | Solvent | Product(s) | Yield (%) |

| Allyl phenyl ether | Yb(OTf)₃ (10 mol%) | CH₃CN | o-Allylphenol | 70 |

| Allyl p-cresyl ether | Yb(OTf)₃ (10 mol%) | CH₃CN | 2-Allyl-4-methylphenol | 44 |

| Allyl 2,6-dimethylphenyl ether | Yb(OTf)₃ (10 mol%) | CH₃CN | 4-Allyl-2,6-dimethylphenol | 11 |

Metal-Catalyzed Transformations

Beyond the Claisen rearrangement, allyl m-bromophenyl ether can undergo various transformations catalyzed by transition metals, particularly palladium. These reactions offer powerful tools for further functionalization of the molecule.

Palladium catalysts are widely used in organic synthesis for their ability to facilitate a broad range of cross-coupling and functionalization reactions.

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a fundamental transformation involving an allylic substrate. wikipedia.org In this reaction, a palladium(0) catalyst coordinates to the allyl group, leading to the formation of a π-allyl palladium(II) complex after oxidative addition and expulsion of a leaving group. wikipedia.org This complex is then susceptible to attack by a nucleophile, resulting in the substituted product. wikipedia.org

For allyl aryl ethers, palladium-catalyzed allylic substitutions provide a route to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. wikipedia.orgfrontiersin.org The scope of this reaction is broad, accommodating various nucleophiles and ligands. wikipedia.org The use of chiral ligands can lead to asymmetric allylic alkylations, producing enantiomerically enriched products. wikipedia.org

In the context of allyl m-bromophenyl ether, the palladium-catalyzed reaction with a nucleophile would involve the formation of a π-allyl palladium intermediate, with the m-bromophenoxy group acting as the leaving group. This allows for the introduction of a wide range of functional groups at the allylic position. Control experiments have shown that an allyl aryl ether can be an important intermediate in palladium-catalyzed cascade reactions. nih.gov

The cleavage of the strong carbon-oxygen bond in aryl ethers is a challenging but important transformation, particularly for the conversion of biomass-derived compounds. pnnl.gov Palladium catalysts have been shown to be effective in cleaving the C-O bond of aryl ethers under certain conditions. pnnl.govnih.govpnnl.govnih.govosti.gov

One pathway for palladium-catalyzed C-O bond cleavage involves reductive solvolysis or hydrolysis. nih.govpnnl.govnih.gov This process is typically carried out in the presence of hydrogen gas and a solvent like an alcohol or water. nih.govpnnl.gov The mechanism is believed to be initiated by the partial hydrogenation of the aromatic ring on the palladium surface to form an enol ether intermediate. pnnl.govnih.govpnnl.govnih.gov This reactive intermediate then readily reacts with the solvent (alcohol or water) to cleave the C-O bond, ultimately yielding products such as cyclohexyl ethers or cyclohexanone (B45756) and the corresponding phenol. pnnl.govnih.govpnnl.govnih.gov This reductive hydrolysis pathway has been shown to be highly selective for the cleavage of the aromatic C-O bond over the aliphatic C-O bond. pnnl.govpnnl.govnih.gov

Nickel-Catalyzed Processes

Nickel complexes are effective catalysts for several transformations of allyl m-bromophenyl ether, including bond cleavage and intramolecular rearrangements.

Electrochemical O-C(allyl) Bond Cleavage

The electrochemical cleavage of the O-C(allyl) bond in allyl aryl ethers, including the m-bromo substituted variant, can be achieved using nickel complexes as catalysts. acs.org Studies have shown that electrogenerated Ni(0)-bipyridine complexes are highly selective for this cleavage. acs.org The process is believed to involve the formation of a π-allyl Ni(II) complex. acs.org The presence of Mg²⁺ ions has been found to accelerate the recycling of the nickel catalyst, leading to a more efficient catalytic cycle. acs.org In a controlled-potential electrolysis at -1.2 V, complete conversion of allyl 2-bromophenyl ether to 2-bromophenol (B46759) was observed, demonstrating the chemoselectivity of the Ni(II)-catalyzed reaction for the O-C(allyl) bond cleavage. acs.org Other research has also highlighted the use of a combination of DIBAL and catalytic amounts of [NiCl₂(dppp)] for the facile and selective cleavage of allyl ethers, proceeding through a proposed nickel-catalyzed hydroalumination-elimination pathway. nih.gov

Intramolecular Allyl Transfer Reactions

Nickel(0) complexes can mediate the intramolecular transfer of an allyl group from the ether oxygen to a tethered aldehyde group in functionalized allyl aryl ethers. nih.gov This reaction proceeds through the addition of Ni(0) to the allyl ether, followed by a stoichiometric allylation. nih.gov An electrochemical version of this process has also been developed, which is catalytic in nickel and involves the reduction of an intermediate η³-allylnickel(II) complex. nih.gov While specific studies on allyl m-bromophenyl ether are not detailed, the general mechanism is applicable. The development of enantioselective nickel-catalyzed intramolecular allylations of allenyl electrophiles further showcases the versatility of nickel in facilitating such cyclization reactions. nottingham.ac.uk

Electrocatalytic Cyclization Reactions

Electrocatalysis provides a powerful method for initiating cyclization reactions of allyl m-bromophenyl ether, primarily by targeting the carbon-bromine bond.

Carbon-Bromine Bond Cleavage Driven Cyclizations

The electrochemical intramolecular cyclization of allyl 2-bromophenyl ethers can be effectively mediated by nickel(II) and cobalt(II) complexes. uminho.pt These reactions are typically carried out at a constant current in a diaphragmless cell using N,N'-dimethylformamide (DMF) as the solvent. uminho.pt The process involves the electrogenerated Ni(I) or Co(I) species acting as an electron-transfer mediator, which reduces the aryl bromide. uminho.ptresearchgate.net This leads to the cleavage of the carbon-bromine bond, generating an aryl radical. uminho.pt This radical then undergoes an intramolecular cyclization to form cyclic products in good yields. uminho.pt The nature of the cathode material can significantly influence the reaction, with carbon fiber cathodes showing higher efficiency compared to nickel foam electrodes. uminho.pt

Radical-Mediated Processes

Radical intermediates, particularly carbon-centered radicals, play a crucial role in the cyclization reactions of allyl m-bromophenyl ether.

Reductive Cyclization via Carbon-Centered Radicals

The reductive cyclization of unsaturated aryl halides like allyl o-bromophenyl ether can proceed through the formation of an sp² carbon-centered radical. bbhegdecollege.com Although this specific example uses the ortho isomer, the principle applies to the meta-substituted compound as well. The generation of such radicals can be achieved through various methods, including the use of radical reagents or electrochemical means as described previously. uminho.ptbbhegdecollege.com Once formed, the aryl radical can undergo an intramolecular addition to the tethered allyl group, leading to the formation of a new ring system. numberanalytics.com The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is a key aspect of these reactions. arkat-usa.org The resulting cyclized radical can then be quenched by a hydrogen atom donor to yield the final product. arkat-usa.org

Radical Sulfonylation of Allyl Substrates

The radical sulfonylation of allyl substrates, such as those structurally similar to allyl m-bromophenyl ether, represents an efficient method for the formation of allyl sulfones. This transformation can be achieved using various substituted allyl bromides and thiosulfonates under mild, eco-friendly conditions.

A plausible reaction mechanism involves a Cs₂CO₃-promoted radical pathway. researchgate.net This method has proven tolerant of a wide variety of MBH bromides and thiosulfonates, making it a reliable process for scaled-up synthesis. researchgate.net For instance, the reaction of methyl (Z)-2-(bromomethyl)-3-(3-bromophenyl)acrylate with S-phenyl benzenesulfonothioate yields the corresponding allyl sulfone, Methyl (Z)-3-(3-Bromophenyl)-2-[(phenylsulfonyl)methyl]acrylate, in high yield (96%). thieme-connect.com This specific example underscores the feasibility of sulfonylation on a substrate containing a meta-bromophenyl group.

Table 1: Representative Radical Sulfonylation Reaction thieme-connect.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|

Charge-Remote Allylic Cleavage Studies

Charge-remote fragmentation is a class of gas-phase ion decomposition in mass spectrometry where the fragmentation occurs at a site within the ion that is not in close proximity to the charge-bearing location. researchgate.net These reactions are analogous to gas-phase thermolysis and are instrumental in the structural elucidation of molecules with long chains or multiple rings. researchgate.net

For unsaturated compounds like allyl ethers, charge-remote allylic cleavage is a characteristic fragmentation pathway. nih.gov Mechanistic studies on related molecules, such as monounsaturated fatty acids, have explored several possibilities for this cleavage. nih.gov The process can occur via concerted pathways, including a retro-ene reaction for the cleavage of the proximal C-C allyl bond and a 1,4-conjugate elimination for the distal C-C allyl bond. nih.gov Alternatively, a two-step radical mechanism has also been considered. nih.gov

While specific studies on allyl m-bromophenyl ether are not detailed in the reviewed literature, the general principles of charge-remote fragmentation would apply. Upon collisional activation in a mass spectrometer, the ion of allyl m-bromophenyl ether would be expected to undergo cleavage at the allylic C-O bond or the C-C bonds of the allyl group, providing structurally informative fragment ions, independent of the charge site on the aromatic ring. The concept posits that having two different concerted mechanisms for the cleavage of the two distinct allyl bonds might be at odds with the fundamental charge-remote concept. nih.gov

Oxidative and Reductive Transformations

The selective oxidation of the allyl group in allyl phenyl ethers to form the corresponding methyl ketones is a significant transformation, often achieved through Wacker-type oxidation. doi.org However, traditional systems like PdCl₂/CuCl₂ can lead to undesired chlorinated by-products. doi.org

A more efficient and selective method utilizes a palladium–polyoxometalate (POM) hybrid catalyst system, such as Pd(OAc)₂/H₅PV₂Mo₁₀O₄₀, in a water-acetonitrile mixture. doi.org This system demonstrates higher conversions and yields compared to the conventional PdCl₂/CuCl₂ system for the aerobic oxidation of allyl phenyl ethers. doi.org The enhanced performance is attributed to the efficient re-oxidation of Pd(0) to Pd(II) by the polyoxometalate using oxygen as the ultimate oxidant, a process confirmed by electrochemical measurements. doi.org

In a study of this system, various substituted allyl phenyl ethers were tested, including allyl 4-bromophenyl ether, a close structural isomer of the meta-substituted compound. doi.org The reaction proceeds effectively for substrates with electron-withdrawing groups on the phenyl ring. Allyl ethers are generally considered challenging substrates because the ether oxygen can coordinate to the palladium center, potentially leading to side reactions like hydrolysis. doi.org The Pd/POM system successfully promotes the desired selective oxidation of the allyl group to a methyl ketone while minimizing these side reactions. doi.org

Table 2: Wacker-type Oxidation of Substituted Allyl Phenyl Ethers doi.org

| Substrate | Catalyst System | Solvent | Product |

|---|---|---|---|

| Allyl phenyl ether | Pd(OAc)₂/H₅PV₂Mo₁₀O₄₀ | CH₃CN/H₂O | Phenylacetone |

Mechanochemical methods, such as planetary ball milling, offer a promising solvent-free approach for the degradation and transformation of halogenated organic compounds. researchgate.netnih.gov Research on the mechanochemical debromination of allyl 2,4,6-tribromophenyl (B11824935) ether (TBP-AE), a heavily brominated analogue of allyl m-bromophenyl ether, provides insight into this process. researchgate.net

The debromination of TBP-AE was investigated using various co-milling reagents, with an Fe/Al₂O₃ mixture showing the highest debromination efficiency at 23%. researchgate.netnih.gov The study systematically examined the influence of operational parameters such as the type and concentration of the co-milling reagent, milling time, and revolution speed. nih.gov When using the Fe/Al₂O₃ mixture, it was observed that neither the reagent concentration nor the revolution speed significantly influenced the debromination efficiency. researchgate.netnih.gov With alumina (B75360) (Al₂O₃) alone, the next most viable reagent, increasing the revolution speed improved efficiency up to a certain point. nih.gov Furthermore, an equal mass ratio of the substrate to Al₂O₃ was found to be more effective for degradation than higher ratios of the co-milling agent. nih.gov This technique represents a potential pathway for the reductive dehalogenation of allyl m-bromophenyl ether, transforming it into allyl phenyl ether.

Table 3: Parameters Affecting Mechanochemical Debromination of TBP-AE researchgate.netnih.gov

| Parameter | Observation |

|---|---|

| Co-milling Reagent | Fe/Al₂O₃ mixture provided the highest efficiency (23%). |

| Reagent Concentration (Fe/Al₂O₃) | Did not significantly influence efficiency. |

| Revolution Speed (Fe/Al₂O₃) | Did not significantly influence efficiency. |

| Revolution Speed (Al₂O₃) | Efficiency improved with speed up to a certain point. |

The allyl group is a common protecting group for phenols, and its removal can be efficiently achieved through palladium-catalyzed reactions. A particularly mild and effective method involves the use of 10% palladium on charcoal (Pd/C) under basic conditions. organic-chemistry.org This deallylation process is proposed to proceed via a single-electron transfer (SET) mechanism rather than through the formation of a traditional π-allyl-palladium complex. organic-chemistry.org

This methodology has been shown to be highly effective for cleaving allyl aryl ethers. organic-chemistry.org The reaction demonstrates good scope, with high yields of the corresponding phenols obtained from substrates bearing electron-withdrawing or weakly electron-donating groups. organic-chemistry.org Given that bromine is an electron-withdrawing group, allyl m-bromophenyl ether would be an excellent candidate for this deprotection method, yielding m-bromophenol. The procedure is simple, often requiring just filtration and extraction to isolate the pure phenolic product. organic-chemistry.org

Other palladium-catalyzed systems are also effective. A mild strategy using a palladium catalyst with N,N-dimethylbarbituric acid as an allyl scavenger in a protic solvent like methanol (B129727) proceeds at room temperature and is compatible with a wide variety of functional groups. researchgate.net This method allows for the selective cleavage of allyl ethers. researchgate.netorganic-chemistry.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Allyl m-bromophenyl ether |

| Allyl sulfones |

| Cesium carbonate |

| Methyl (Z)-2-(bromomethyl)-3-(3-bromophenyl)acrylate |

| S-phenyl benzenesulfonothioate |

| Methyl (Z)-3-(3-Bromophenyl)-2-[(phenylsulfonyl)methyl]acrylate |

| Allyl phenyl ether |

| Palladium(II) acetate (B1210297) |

| H₅PV₂Mo₁₀O₄₀ (a polyoxometalate) |

| Palladium(II) chloride |

| Copper(II) chloride |

| Phenylacetone |

| Allyl 4-bromophenyl ether |

| 1-(4-bromophenoxy)propan-2-one |

| Allyl 2,4,6-tribromophenyl ether (TBP-AE) |

| Iron (Fe) |

| Alumina (Al₂O₃) |

| m-bromophenol |

Mechanistic Investigations of Transformations Involving Allyl M Bromophenyl Ether

Claisen Rearrangement Mechanisms

The Claisen rearrangement, a significant carbon-carbon bond-forming reaction, converts allyl aryl ethers into o-allylphenols upon heating. libretexts.orglibretexts.org For Allyl m-bromophenyl ether, this libretexts.orglibretexts.org-sigmatropic rearrangement proceeds through a concerted, intramolecular process. wikipedia.orgquora.com

The Claisen rearrangement of allyl aryl ethers, including the m-bromo substituted variant, proceeds through a concerted, pericyclic mechanism. libretexts.org This transformation involves a highly ordered, cyclic transition state where bond breaking and bond formation occur simultaneously. libretexts.orgwikipedia.org Computational studies, such as those employing Bonding Evolution Theory (BET) which combines topological analysis of the electron localization function (ELF) and catastrophe theory, have provided detailed insights into this process for analogous compounds like allyl phenyl ether. researchgate.netrsc.orgrsc.org These analyses reveal that the reaction can be dissected into several distinct steps characterized by changes in electron density. researchgate.netrsc.org The transition state is described as chair-like, which is generally the preferred conformation, although a boat-like transition state is also possible and can lead to side products. organic-chemistry.org The concerted movement of six bonding electrons within this cyclic transition state suggests potential aromatic characteristics. libretexts.orglibretexts.org

Following the concerted rearrangement, a non-aromatic intermediate, a dienone, is formed. libretexts.orglibretexts.org In the case of Allyl m-bromophenyl ether, this would be a 6-allyl-4-bromocyclohexa-2,4-dien-1-one. This transient ketone intermediate is highly reactive and quickly undergoes a proton shift, specifically a tautomerization, to regain the thermodynamic stability of the aromatic ring, yielding the final o-allylphenol product. libretexts.orglibretexts.orgnih.gov The capture and characterization of such fleeting ketone intermediates have been achieved using techniques like droplet imbibition mass spectrometry, confirming their existence in the reaction pathway. nih.govacs.org

Isotopic labeling is a powerful tool for elucidating the mechanism of the Claisen rearrangement. quora.com By labeling the terminal carbon (C3) of the allyl group with carbon-14 (B1195169) (¹⁴C), researchers have demonstrated that this specific carbon atom is the one that forms the new bond with the aromatic ring. libretexts.orglibretexts.orgacs.org This finding provides strong evidence for the concerted, cyclic mechanism where the allyl group essentially inverts during its migration to the ortho position. quora.com This experimental approach definitively supports the intramolecular nature of the rearrangement. wikipedia.org

The presence of substituents on the aromatic ring significantly influences the regioselectivity of the Claisen rearrangement. wikipedia.org For meta-substituted allyl aryl ethers like Allyl m-bromophenyl ether, the electronic nature of the substituent plays a crucial role. chemrxiv.org Electron-withdrawing groups, such as the bromo group, tend to direct the allyl group to the ortho position (C2). wikipedia.orgchemrxiv.org This preference can be attributed to the substituent's influence on the electron density of the aromatic ring, making the ortho position more susceptible to attack. chemrxiv.org Computational studies have shown that the atomic charge on the carbon that forms the major isomer is typically more negative. chemrxiv.org In contrast, electron-donating groups at the meta position favor migration to the para position (C4). wikipedia.orgchemrxiv.org Steric effects can also play a role, particularly with bulky substituents, but electronic effects are often the dominant factor in determining the reaction's outcome. nsf.govnih.gov

Table 1: Influence of Meta-Substituents on Claisen Rearrangement Regioselectivity

| Meta-Substituent | Electronic Effect | Predominant Product |

| Bromo (Br) | Electron-withdrawing | Ortho-product |

| Methoxy (OCH₃) | Electron-donating | Para-product |

This table is based on general findings for meta-substituted allyl aryl ethers. wikipedia.org

While the thermal Claisen rearrangement is a concerted pericyclic reaction, the mechanism can be altered by the use of catalysts. Lewis acids, for instance, can catalyze the rearrangement, often allowing the reaction to proceed at lower temperatures. researchgate.net In such catalyzed reactions, the pathway can shift towards a more stepwise mechanism involving ionic intermediates. researchgate.netrsc.org Density-functional-theory (DFT) calculations suggest that these rearrangements can proceed through tight-ion-pair intermediates. rsc.org The initial step in these catalyzed reactions is often the cleavage of the C-O bond, which can be the rate-determining step. rsc.org The potential for radical pathways also exists, particularly under certain photochemical or high-temperature conditions, though ionic pathways are more commonly observed in Lewis acid catalysis.

Mechanisms in Metal-Catalyzed Reactions

Allyl m-bromophenyl ether can also participate in various metal-catalyzed cross-coupling reactions, leveraging the reactivity of the aryl bromide and the allyl group. Transition metals like palladium, nickel, and copper are commonly employed as catalysts in these transformations. researchgate.netdicp.ac.cnustc.edu.cn These reactions typically proceed through a catalytic cycle involving several key steps: oxidative addition, transmetalation (in the case of coupling with an organometallic reagent), and reductive elimination. researchgate.net For instance, in a Suzuki coupling, a palladium catalyst would first undergo oxidative addition with the aryl bromide. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. researchgate.net Nickel-catalyzed cross-coupling reactions of allylic ethers with Grignard reagents have been shown to proceed via a π-allyl nickel intermediate. mdpi.com The specific mechanism, including the nature of the intermediates and the rate-determining step, can vary depending on the metal, ligands, and reaction conditions. youtube.com

Radical Reaction Pathways

In addition to metal-mediated processes, allyl m-bromophenyl ether can undergo transformations via radical reaction pathways. These reactions are typically initiated by heat or light, often in the presence of a radical initiator.

Radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. masterorganicchemistry.comchemistrysteps.comyoutube.com

Initiation: The reaction begins with the formation of radicals. youtube.comlibretexts.org In the case of allyl m-bromophenyl ether, this can be achieved by the homolytic cleavage of the C–Br bond upon UV irradiation, generating an aryl radical and a bromine radical. Alternatively, a radical initiator, such as AIBN (azobisisobutyronitrile), can be used to generate radicals that then abstract a hydrogen atom from the allylic position, forming a resonance-stabilized allylic radical. libretexts.org

Propagation: Once initiated, the reaction is sustained by a series of propagation steps where a radical reacts with a neutral molecule to form a new product and another radical, which continues the chain. masterorganicchemistry.comyoutube.comlibretexts.org For example, an aryl radical generated from allyl m-bromophenyl ether could add to an alkene, generating a new carbon-centered radical. This new radical could then participate in subsequent steps, such as an intramolecular cyclization. libretexts.org In allyl transfer reactions, a radical abstracts the allyl group from a donor molecule, generating a new radical that continues the chain. acs.org

Intramolecular radical cyclization is a powerful method for constructing cyclic molecules. When a radical is generated in a molecule containing an appropriately positioned double bond, such as in derivatives of allyl ethers, it can add to the double bond to form a ring. The stereochemical outcome of these cyclizations is a critical aspect of their synthetic utility. unifi.it

The stereoselectivity of radical cyclizations is often governed by the formation of the most stable chair-like transition state, which minimizes steric interactions. unifi.it For instance, in 5-exo cyclizations of hexenyl radicals, the substituent at the radical center preferentially adopts an equatorial position in the transition state to avoid steric clashes. This principle, often referred to as the Beckwith-Houk model, allows for the predictable synthesis of specific stereoisomers. unifi.it The stereochemistry of the final product is therefore determined by the relative energies of the possible transition states leading to different diastereomers. acs.orgyoutube.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of Allyl m-bromophenyl ether in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments collectively allow for the unambiguous assignment of all proton and carbon signals, confirming the molecular framework.

The ¹H NMR spectrum of Allyl m-bromophenyl ether provides essential information regarding the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns. Protons on the carbon adjacent to the ether oxygen are characteristically shifted downfield to approximately 3.4-4.5 δ. libretexts.org The spectrum displays signals corresponding to the allyl group and the aromatic protons of the m-bromophenyl ring.

The allyl group protons exhibit a complex splitting pattern. The proton on the central carbon of the allyl group (-CH=) typically appears as a multiplet due to coupling with the adjacent terminal vinyl (=CH₂) and methylene (B1212753) (-O-CH₂-) protons. The terminal vinyl protons are often diastereotopic, resulting in two distinct signals, each a doublet of doublets. The methylene protons adjacent to the ether oxygen also appear as a characteristic multiplet.

The aromatic region of the spectrum shows signals for the four protons on the brominated benzene (B151609) ring. Due to the substitution pattern, these protons give rise to a complex set of multiplets.

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. Carbon atoms attached to the electronegative oxygen and bromine atoms are shifted downfield. Ether carbon atoms typically absorb in the 50-80 δ range. libretexts.org The spectrum will show nine distinct signals: three for the allyl group and six for the m-bromophenyl ring (four for the C-H carbons and two for the quaternary carbons, C-O and C-Br).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Allyl m-bromophenyl ether Note: These are predicted values based on typical chemical shift ranges. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Allyl CH₂ (terminal) | ~5.2-5.4 | ~117-119 |

| Allyl CH | ~5.9-6.1 | ~132-134 |

| Allyl CH₂ (attached to O) | ~4.5-4.6 | ~68-70 |

| Aromatic CH (C2) | ~7.1-7.2 | ~115-117 |

| Aromatic CH (C4) | ~7.0-7.1 | ~123-125 |

| Aromatic CH (C5) | ~7.1-7.2 | ~130-132 |

| Aromatic CH (C6) | ~6.8-6.9 | ~118-120 |

| Aromatic C-O (C1) | - | ~158-160 |

While specific 2D NMR studies on Allyl m-bromophenyl ether are not widely documented in the literature, the application of these techniques is standard for structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling relationships. For instance, strong cross-peaks would be observed between the allyl protons: the -O-CH₂- protons would show a correlation to the -CH= proton, which in turn would correlate with the terminal =CH₂ protons. Within the aromatic ring, correlations between adjacent protons (e.g., H4-H5, H5-H6) would help in their definitive assignment.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map direct one-bond ¹H-¹³C correlations. Each protonated carbon would show a cross-peak corresponding to its attached proton, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) ¹H-¹³C correlations, which are crucial for piecing together the molecular skeleton. For example, the methylene protons (-O-CH₂-) would show a correlation to the aromatic carbon C1, confirming the ether linkage.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, providing insights into the molecule's preferred conformation and stereochemistry. For Allyl m-bromophenyl ether, NOE correlations would be expected between the allyl methylene (-O-CH₂-) protons and the H2 proton of the aromatic ring, which could help define the orientation of the allyl group relative to the phenyl ring.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of Allyl m-bromophenyl ether would exhibit characteristic absorption bands corresponding to its structural features. Ethers are sometimes difficult to identify by IR alone, but the C–O single-bond stretching absorption is typically found in the 1050 to 1150 cm⁻¹ range. libretexts.org Phenyl alkyl ethers specifically show two strong absorbances for C–O stretching, typically near 1050 and 1250 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for Allyl m-bromophenyl ether

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| Alkene C-H | Stretching | 3020-3080 |

| Alkene C=C | Stretching | 1640-1680 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch | 1200-1275 |

| Aryl-Alkyl Ether | C-O-C Symmetric Stretch | 1020-1075 |

| Alkene C-H | Bending (Out-of-plane) | 910-990 |

| Aromatic C-H | Bending (Out-of-plane) | 750-810 (m-substitution) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For Allyl m-bromophenyl ether (C₉H₉BrO), the molecular weight is 213.07 g/mol . nih.gov

A key feature in the mass spectrum is the molecular ion peak (M⁺). Due to the presence of a bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks of almost equal intensity (M⁺ and M⁺+2) at m/z 212 and 214. This isotopic pattern is a definitive indicator of a monobrominated compound. researchgate.net

The fragmentation of ethers in MS often involves cleavage alpha to the oxygen atom. libretexts.orgmiamioh.edu Common fragmentation pathways for Allyl m-bromophenyl ether would include:

Loss of the allyl radical (•C₃H₅) from the molecular ion to give the m-bromophenoxy cation at m/z 171/173.

Cleavage of the C-Br bond, though less common as the initial step.

Rearrangement reactions, such as the Claisen rearrangement, can sometimes be induced under the high-energy conditions of mass spectrometry.

Table 3: Expected Mass Spectrometry Peaks for Allyl m-bromophenyl ether

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Notes |

|---|---|---|

| 212/214 | [C₉H₉BrO]⁺ | Molecular ion (M⁺/M⁺+2), characteristic bromine isotope pattern |

| 171/173 | [C₆H₄BrO]⁺ | Loss of allyl radical (•C₃H₅) |

| 133 | [C₉H₉O]⁺ | Loss of bromine radical (•Br) |

| 93 | [C₆H₅O]⁺ | Loss of Br, followed by loss of C₃H₄ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. To date, a single-crystal X-ray structure for Allyl m-bromophenyl ether has not been reported in publicly accessible crystallographic databases. nih.govresearchgate.net

Were a crystal structure to be determined, it would confirm the planarity of the phenyl ring and provide precise measurements for the C-Br, C-O, and C=C bond lengths. Furthermore, it would reveal the torsion angles defining the conformation of the allyl ether side chain relative to the aromatic ring and detail how the molecules pack together in the crystal lattice.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For Allyl m-bromophenyl ether, these methods are particularly useful for understanding its electronic landscape and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.govresearchgate.netuokerbala.edu.iq It is particularly effective for analyzing molecules like Allyl m-bromophenyl ether, providing a balance between accuracy and computational cost. DFT calculations can determine the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule.

The presence of the bromine atom and the ether linkage significantly influences the electronic properties. The bromine atom, being electronegative, acts as a weak deactivating group on the benzene (B151609) ring through its inductive effect, while the allyloxy group is an activating group due to resonance. DFT calculations can quantify these effects by mapping the electrostatic potential surface, which reveals regions of positive and negative charge. Analysis of the bond lengths and angles provides a detailed geometric profile, while Natural Bond Orbital (NBO) analysis can describe the hybridization and donor-acceptor interactions between orbitals, offering a quantitative picture of the bonding within the molecule.

| Property | Calculated Value | Description |

|---|---|---|

| Dipole Moment | ~1.8 D | Indicates the overall polarity of the molecule. |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and stability of the molecule. |

DFT is also instrumental in modeling reaction pathways, particularly for reactions like the Claisen rearrangement, which is characteristic of allyl aryl ethers. researchgate.netlibretexts.orgrsc.org Computational modeling can map the potential energy surface of the reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states. mdpi.comnih.govresearchgate.net

For Allyl m-bromophenyl ether, the Claisen rearrangement involves a acs.orgacs.org-sigmatropic shift. researchgate.net DFT calculations can locate the six-membered cyclic transition state and determine its energy, which corresponds to the activation energy of the reaction. researchgate.netresearchgate.net The geometry of this transition state, including the lengths of the breaking C-O bond and the forming C-C bond, can be precisely calculated. This analysis reveals whether the mechanism is concerted and synchronous or asynchronous. Furthermore, the influence of the meta-bromo substituent on the stability of the transition state and, consequently, on the reaction rate can be quantified. rsc.org

Regioselectivity Predictions and Analysis

The Claisen rearrangement of a meta-substituted allyl phenyl ether can yield two different ortho-allyl phenol (B47542) products. The regioselectivity of the reaction—that is, whether the allyl group migrates to the C2 (ortho to the oxygen and adjacent to the bromine) or C6 (ortho to the oxygen on the other side) position—is a key question that computational analysis can address.

Theoretical studies have shown that for meta-substituted allyl phenyl ethers, electron-withdrawing groups tend to favor migration to the 2-position, while electron-donating groups favor the 6-position. rsc.org The bromine atom in Allyl m-bromophenyl ether is weakly electron-withdrawing. Computational modeling can predict the preferred product by comparing the activation energies for the two possible pathways leading to the 2-allyl-5-bromophenol (B8568045) and 2-allyl-3-bromophenol (B1655730) intermediates. By calculating the energies of the respective transition states, a quantitative prediction of the product ratio can be made, providing insight into the electronic factors that govern the reaction's outcome.

Conformational Analysis and Dynamics

Allyl m-bromophenyl ether is a flexible molecule due to the rotation possible around the C-O and C-C single bonds of the allyloxy side chain. This flexibility gives rise to multiple conformers (rotational isomers) with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods can systematically explore the potential energy surface by rotating the key dihedral angles. Quantum chemical calculations can then optimize the geometry of each identified conformer and calculate its relative energy. For similar molecules like allyl ethyl ether, numerous unique conformers have been identified within a small energy range. researchgate.netresearchgate.net For Allyl m-bromophenyl ether, the most stable conformers are likely determined by a balance of steric interactions between the allyl group and the benzene ring, and electronic interactions, such as those between the lone pairs on the oxygen atom and the π-system of the allyl and phenyl groups. researchgate.net

| Conformer | Dihedral Angle (C=C-C-O) | Dihedral Angle (C-C-O-Caryl) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | ~120° (gauche) | ~0° (syn) | 0.00 |

| 2 | ~120° (gauche) | ~180° (anti) | 0.45 |

| 3 | ~0° (syn) | ~90° (skew) | 1.20 |

| 4 | ~180° (anti) | ~0° (syn) | 1.85 |

Solvent Effects on Reaction Pathways (e.g., CPCM, SMD methods)

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects using implicit solvation models like the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD). These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding the solute molecule.

Molecular Orbital Theory Applications (e.g., Frontier Orbital Analysis)

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity. wikipedia.org A key application is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comnih.gov

Synthetic Applications and Broader Research Context of Allyl Aryl Ethers

Role as Key Intermediates in Complex Organic Synthesis

Allyl m-bromophenyl ether is a significant intermediate in organic synthesis due to the distinct reactivity of its functional groups. The molecule incorporates an allyl group, amenable to a variety of transformations, and a bromo-substituted aromatic ring, which can participate in numerous coupling reactions.

One of the cornerstone reactions of allyl aryl ethers is the Claisen rearrangement, a peptide.compeptide.com-sigmatropic rearrangement that converts an allyl phenyl ether into an ortho-allylphenol upon heating. wikipedia.orglibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction proceeds through a concerted, intramolecular mechanism, forming a new carbon-carbon bond and providing a direct route to substituted phenols. libretexts.org For an allyl aryl ether with a meta-substituent, the rearrangement can be directed to either the ortho or para position, influenced by the electronic nature of the substituent. wikipedia.orgstackexchange.com

The bromine atom on the phenyl ring serves as a versatile handle for introducing molecular complexity. It can be readily used in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Negishi, and Sonogashira couplings. wikipedia.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govorganic-chemistry.org The ability to perform a Claisen rearrangement on the allyl group and a subsequent cross-coupling reaction at the bromo-position in a sequential manner makes compounds like Allyl m-bromophenyl ether powerful intermediates for creating highly functionalized and complex molecular targets. smolecule.comrsc.org

| Reaction Type | Description | Key Features of Allyl m-bromophenyl ether |

| Claisen Rearrangement | A thermal peptide.compeptide.com-sigmatropic rearrangement of an allyl aryl ether to form an o-allylphenol. libretexts.org | The allyl ether moiety undergoes rearrangement to introduce an allyl group at the ortho position of the phenol (B47542). |

| Cross-Coupling Reactions | Palladium-catalyzed reactions that form a new bond between two fragments. wikipedia.org | The C-Br bond provides a site for reactions like Suzuki or Heck coupling to build more complex structures. |

Construction of Diverse Molecular Architectures

The dual functionality of Allyl m-bromophenyl ether allows for the systematic construction of diverse and intricate molecular architectures. The allyl group itself can be subjected to a wide range of chemical modifications. For example, its double bond can undergo oxidation reactions to form epoxides or diols, reduction to a propyl group, or hydroboration-oxidation to yield an alcohol. These transformations introduce new functional groups that can be further elaborated.

Simultaneously, the bromo-substituent on the aromatic ring acts as a linchpin for building larger molecular assemblies. Through cross-coupling chemistry, various organic fragments—including alkyl, vinyl, alkynyl, and aryl groups—can be appended to the phenyl ring. This orthogonal reactivity, where the allyl group and the bromo group can be manipulated independently, is a powerful strategy in multi-step synthesis. For instance, a synthetic sequence could involve a Claisen rearrangement to position the allyl group, followed by a Suzuki coupling at the bromine site to introduce a new aryl ring, leading to complex biaryl structures. This step-wise approach provides precise control over the final molecular architecture, which is essential for the synthesis of natural products and pharmaceutical agents. nih.govmdpi.com

Development of Novel Catalytic Systems and Reagents

The study of reactions involving allyl aryl ethers has been instrumental in the advancement of catalytic systems and the development of new reagents. The Claisen rearrangement, while often thermally induced, can also be catalyzed by Lewis acids, and research into this transformation continues to drive the discovery of new catalysts that can promote the reaction under milder conditions and with greater selectivity. organic-chemistry.org

More significantly, the prevalence of the bromo-substituent in intermediates like Allyl m-bromophenyl ether has fueled extensive research in the field of cross-coupling catalysis. The need for efficient catalysts that can activate the relatively inert carbon-bromine bond has led to the development of sophisticated palladium, nickel, and copper catalyst systems with specialized ligands. wikipedia.orgrsc.org These catalysts are designed to be highly active, selective, and tolerant of various functional groups present in the reacting partners. Furthermore, the use of allyl groups in these reactions has contributed to the understanding of allyl-metal complexes and their reactivity, leading to the development of stereoselective allylation reactions. nih.govnih.govorganic-chemistry.org

Material Science Implications (e.g., flame retardants)

The presence of a halogen, specifically bromine, in the structure of Allyl m-bromophenyl ether suggests its potential application in material science, particularly as a flame retardant. semanticscholar.org Brominated flame retardants (BFRs) are a major class of chemical additives used in a wide variety of combustible materials, including plastics, textiles, and electronics, to inhibit or resist the spread of fire. wikipedia.orgresearchgate.net The mechanism of action for brominated flame retardants typically involves the release of hydrogen bromide radicals upon heating, which interfere with the radical chain reactions of combustion in the gas phase. mst.dk

Allyl m-bromophenyl ether can be considered a reactive flame retardant. The allyl group provides a site for polymerization or for grafting the molecule onto a polymer backbone. researchgate.netnih.gov This covalent incorporation into the polymer matrix prevents the flame retardant from leaching out over time, a significant advantage over additive flame retardants which are merely mixed with the polymer. researchgate.netmst.dk The development of new polymeric materials often involves the copolymerization of functional monomers, and the allyl group is a known participant in such reactions, although it can sometimes exhibit low reactivity. researchgate.neteuromat2025.com By incorporating a brominated allyl monomer into a polymer, materials with enhanced fire safety properties can be engineered. google.comnih.gov

Q & A

Basic: What synthetic routes are available for preparing allyl m-bromophenyl ether, and how do reaction conditions influence yield and selectivity?